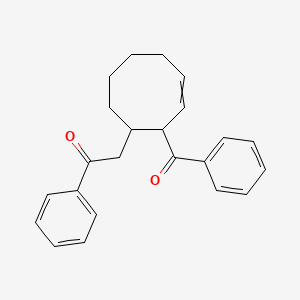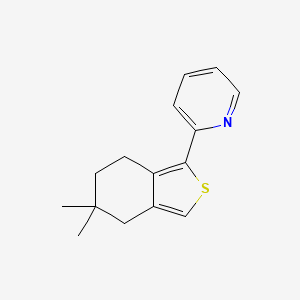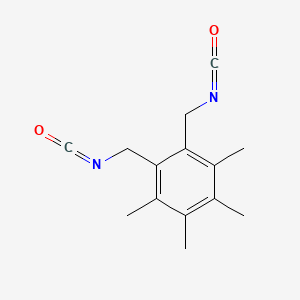
1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene: is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring substituted with four methyl groups. This compound is known for its reactivity and is used in various chemical applications, particularly in the synthesis of polymers and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene can be synthesized through a multi-step process involving the reaction of 1,2-bis(hydroxymethyl)-3,4,5,6-tetramethylbenzene with phosgene or other isocyanate-generating reagents. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the stability of the isocyanate groups.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Polymerization: The compound can act as a crosslinking agent in polymerization reactions, forming polyurethanes and other polymeric materials.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions involving isocyanate groups.
Major Products:
Ureas and Urethanes: Formed from the reaction with amines and alcohols.
Substituted Derivatives: Formed from electrophilic substitution reactions on the benzene ring.
Polymers: Formed from polymerization reactions involving the isocyanate groups.
Applications De Recherche Scientifique
Chemistry: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it valuable in the development of new materials with specific properties.
Biology and Medicine: The compound’s ability to form stable urea and urethane linkages is exploited in the design of biomaterials and drug delivery systems. It is also used in the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of polyurethanes, coatings, adhesives, and sealants. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,2-bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable urea and urethane linkages. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the benzene ring, which can enhance the nucleophilicity of the isocyanate groups.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups in other molecules. The pathways involved in its reactions include nucleophilic addition and substitution mechanisms, leading to the formation of stable products such as ureas, urethanes, and polymers.
Comparaison Avec Des Composés Similaires
1,2-Bis(isocyanatomethyl)benzene: Lacks the methyl groups on the benzene ring, resulting in different reactivity and properties.
1,3-Bis(isocyanatomethyl)benzene: Has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications.
1,4-Bis(isocyanatomethyl)benzene: Another isomer with distinct properties and uses.
Uniqueness: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene is unique due to the presence of four methyl groups on the benzene ring, which influence its reactivity and stability. This compound’s specific substitution pattern makes it valuable in applications requiring precise control over reactivity and product formation.
Propriétés
Numéro CAS |
132790-72-8 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1,2-bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H16N2O2/c1-9-10(2)12(4)14(6-16-8-18)13(11(9)3)5-15-7-17/h5-6H2,1-4H3 |
Clé InChI |
YABQYGQKNQNSBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)CN=C=O)CN=C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


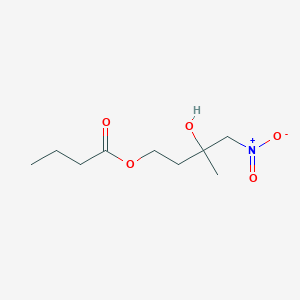

![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

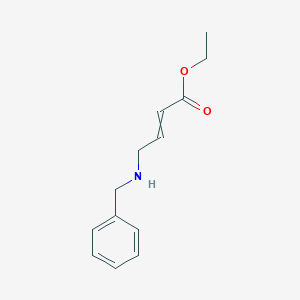
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
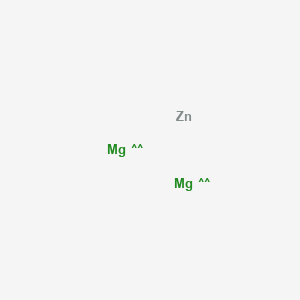
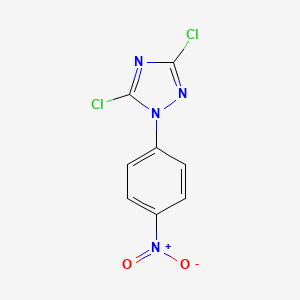
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
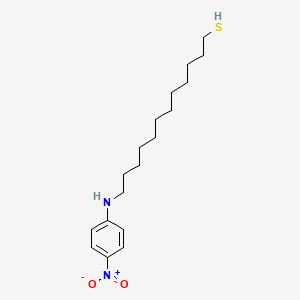
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
